2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid LSM-32057 is a member of isoindoles.
Brand Name: Vulcanchem
CAS No.: 1177776-41-8
VCID: VC5179336
InChI: InChI=1S/C21H17ClN2O5S2/c22-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)23-18)15-14(9)19(27)24(20(15)28)6-11(25)26/h1-4,9-10,12-16H,5-6H2,(H,23,29)(H,25,26)
SMILES: C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5
Molecular Formula: C21H17ClN2O5S2
Molecular Weight: 476.95

2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid

CAS No.: 1177776-41-8

Cat. No.: VC5179336

Molecular Formula: C21H17ClN2O5S2

Molecular Weight: 476.95

* For research use only. Not for human or veterinary use.

2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid - 1177776-41-8

Specification

CAS No. 1177776-41-8
Molecular Formula C21H17ClN2O5S2
Molecular Weight 476.95
IUPAC Name 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid
Standard InChI InChI=1S/C21H17ClN2O5S2/c22-8-3-1-7(2-4-8)12-13-9-5-10(16(13)30-18-17(12)31-21(29)23-18)15-14(9)19(27)24(20(15)28)6-11(25)26/h1-4,9-10,12-16H,5-6H2,(H,23,29)(H,25,26)
Standard InChI Key FXXPMNMDMFDBKP-UHFFFAOYSA-N
SMILES C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5

Introduction

The compound 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid is a highly complex organic molecule with significant potential in medicinal chemistry and biological research due to its unique structural features and functional groups. Its molecular formula is C21H17ClN2O5S2, and it has a molecular weight of approximately 485.95 g/mol. This compound contains a 4-chlorophenyl group attached to a polycyclic core featuring trioxo, dithia, and diaza functionalities.

Structural Characteristics

The compound's structure is characterized by:

  • Polycyclic Framework: A pentacyclic system with intricate connectivity.

  • Functional Groups: Trioxo groups (three ketones), sulfur atoms (dithia), nitrogen atoms (diaza), and a carboxylic acid moiety.

  • Chlorophenyl Substitution: The 4-chlorophenyl group enhances its potential for biological activity.

These features contribute to its chemical stability and reactivity, as well as its potential for interactions with biological macromolecules such as proteins and nucleic acids.

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise conditions to ensure high yield and purity:

  • Key Precursors: The synthesis starts with precursors containing chlorophenyl groups and reactive sulfur or nitrogen species.

  • Cyclization Reactions: Formation of the pentacyclic core is achieved through controlled cyclization steps.

  • Functionalization: Addition of the acetic acid group occurs in the final stages to complete the molecule.

These steps require careful optimization of temperature, solvents, and catalysts to achieve the desired product.

Potential Applications

The unique structure of this compound suggests several applications:

  • Medicinal Chemistry:

    • Potential as a scaffold for drug development.

    • Interaction studies suggest affinity for biological targets such as enzymes or receptors.

  • Biological Research:

    • Can be used to study protein-ligand interactions due to its polycyclic framework.

    • May serve as a probe for understanding macromolecular binding mechanisms.

  • Derivatives Development:

    • The functional groups allow for chemical modifications to enhance solubility or bioavailability.

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

TechniqueKey Observations
NMR SpectroscopyConfirms the presence of functional groups (e.g., carboxylic acid and ketones).
Mass SpectrometryVerifies molecular weight (485.95 g/mol).
IR SpectroscopyIdentifies characteristic bonds (e.g., C=O stretches at ~1700 cm⁻¹).

These methods provide comprehensive structural validation.

Comparative Analysis

The table below highlights the uniqueness of this compound compared to structurally related molecules:

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)ethanoneC8H7ClOSimpler structure; lacks polycyclic framework
2-(6,7-Dihydrothieno[3,2-c]pyridin-5-yl)acetic acidC12H12N2O2SContains thieno-pyridine; potential neuroactive properties
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acidC11H10ClN3O3Oxadiazole ring; known for antimicrobial activity

This comparison underscores the superior complexity and multifunctionality of the target compound.

Future Research Directions

Further studies are required to explore:

  • Biological Mechanisms:

    • Investigate how the compound interacts with specific enzymes or receptors.

    • Assess its pharmacokinetics and pharmacodynamics.

  • Therapeutic Potential:

    • Screen for activity against diseases such as cancer or microbial infections.

    • Develop derivatives with improved properties.

  • Toxicology Studies:

    • Evaluate safety profiles through in vivo and in vitro assays.

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